(2-{[2-(Morpholin-4-yl)ethyl]amino}-1H-benzimidazol-6-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-{[2-(Morpholin-4-yl)ethyl]amino}-1H-benzimidazol-6-yl)methanol is an organic compound belonging to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic compounds containing a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[2-(Morpholin-4-yl)ethyl]amino}-1H-benzimidazol-6-yl)methanol typically involves the reaction of 2-(morpholin-4-yl)ethylamine with a benzimidazole derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-{[2-(Morpholin-4-yl)ethyl]amino}-1H-benzimidazol-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-{[2-(Morpholin-4-yl)ethyl]amino}-1H-benzimidazol-6-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for further investigation in drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2-{[2-(Morpholin-4-yl)ethyl]amino}-1H-benzimidazol-6-yl)methanol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the derivative used.
Comparison with Similar Compounds
Similar Compounds
2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: This compound has a similar structure but contains a pyridine ring instead of a benzimidazole ring.
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}: This compound belongs to the quinazolinamines class and has different biological properties.
Uniqueness
The uniqueness of (2-{[2-(Morpholin-4-yl)ethyl]amino}-1H-benzimidazol-6-yl)methanol lies in its specific structure, which combines a benzimidazole ring with a morpholine moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials. Further research into its properties and applications will continue to uncover new possibilities for its use.
Properties
CAS No. |
918152-24-6 |
---|---|
Molecular Formula |
C14H20N4O2 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
[2-(2-morpholin-4-ylethylamino)-3H-benzimidazol-5-yl]methanol |
InChI |
InChI=1S/C14H20N4O2/c19-10-11-1-2-12-13(9-11)17-14(16-12)15-3-4-18-5-7-20-8-6-18/h1-2,9,19H,3-8,10H2,(H2,15,16,17) |
InChI Key |
FKEPYHKKFHLZDU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=NC3=C(N2)C=C(C=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.